

# In-Mold Data Acquisition: An In-depth Technical Guide to RJG Sensors

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the application of RJG sensors for in-mold data acquisition, a critical tool for ensuring quality and consistency in injection molding processes. For industries where precision and repeatability are paramount, such as in the manufacturing of medical devices and drug delivery components, understanding and effectively utilizing in-mold sensor technology is essential. This document details the types of sensors available, their technical specifications, and the methodologies for their implementation and data interpretation.

## Introduction to In-Mold Sensing Technology

In-mold sensors provide real-time data from within the injection mold cavity, offering a direct window into the manufacturing process. This data allows for precise monitoring and control, moving beyond reliance on machine settings to focus on the actual conditions experienced by the plastic material. RJG offers a range of sensors that, when coupled with their eDART™ system, provide a powerful platform for process monitoring, control, and quality assurance.[1][2] The primary benefits of this technology include improved part quality, reduced scrap rates, and enhanced process stability.[3][4]

The core of RJG's in-mold sensing technology revolves around two primary types of sensors: cavity pressure sensors and temperature sensors. These sensors allow for the direct measurement of the two most critical variables in injection molding: plastic pressure and temperature.[4]

## Types of RJG In-Mold Sensors

RJG provides a variety of sensors tailored to different applications and mold configurations. The main distinction lies in the sensing technology (piezoelectric or strain gage for pressure sensors) and the mounting style (button or flush mount).

### Cavity Pressure Sensors

Cavity pressure is a critical variable as it directly correlates to part quality attributes such as dimensions, weight, and the presence of defects like shorts, flash, and sinks.[4] RJG's cavity pressure sensors are available in two main technologies:

- **Piezoelectric Sensors:** These sensors utilize a quartz crystal that generates an electrical charge when subjected to pressure.[5] This charge is then converted into a pressure reading. Piezoelectric sensors are known for their high accuracy and are suitable for a wide range of applications.[5]
- **Strain Gage Sensors:** These sensors employ a Wheatstone bridge circuit.[5] As force is applied to the sensor, the electrical resistance of the strain gage changes, and this change is correlated to the pressure inside the mold.[5] Strain gage sensors are robust and less susceptible to contamination.[5]

The choice between piezoelectric and strain gage sensors depends on the specific application, including factors like the number of cavities and budget considerations.[6]

### Temperature Sensors

Melt and mold temperatures are fundamental variables that influence material viscosity, flow, and final part properties. RJG offers various temperature sensors to monitor these critical parameters directly within the mold cavity.[7][8]

## Quantitative Data and Sensor Specifications

The following tables summarize the technical specifications for a selection of RJG's in-mold sensors to facilitate comparison and selection for specific research and development applications.

Table 1: Piezoelectric Cavity Pressure Sensor Specifications

| Sensor Model | Type         | Diameter       | Max Temperature | Max Pressure/Force    |
|--------------|--------------|----------------|-----------------|-----------------------|
| 9204         | Button Style | 0.49" (12.6mm) | 392°F (200°C)   | 2,248 lbf             |
| 9211         | Button Style | 0.236" (6.0mm) | 392°F (200°C)   | 562 lbf               |
| 9210         | Button Style | 0.138" (3.5mm) | 392°F (200°C)   | 56 lbf                |
| 6157         | Flush Mount  | 0.157" (4.0mm) | 392°F (200°C)   | 29,008 psi (2000 bar) |
| 6159         | Flush Mount  | 0.098" (2.5mm) | 392°F (200°C)   | 29,008 psi (2000 bar) |

Data sourced from:[\[1\]](#)[\[2\]](#)[\[9\]](#)

Table 2: Strain Gage Cavity Pressure Sensor Specifications

| Sensor Model | Type                  | Pin Diameter (Button) | Max Force | High Temperature Version Available |
|--------------|-----------------------|-----------------------|-----------|------------------------------------|
| MCSG-500     | Multi-Channel Button  | 0.5"                  | 500 lbf   | Yes (MCSG-B-127-500H)              |
| LSB127-50    | Single-Channel Button | 0.5"                  | 50 lbf    | -                                  |
| LSB127-125   | Single-Channel Button | 0.5"                  | 125 lbf   | -                                  |
| LSB127-500   | Single-Channel Button | 0.5"                  | 500 lbf   | -                                  |
| LSB127-2000  | Single-Channel Button | 0.5"                  | 2000 lbf  | -                                  |

Data sourced from:[\[6\]](#)[\[10\]](#)

Table 3: Temperature Sensor Specifications

| Sensor Model | Type          | Diameter | Max Sensor Tip Temperature | Thermocouple Type |
|--------------|---------------|----------|----------------------------|-------------------|
| TS-FM01-K    | Flush Mount   | 1.0 mm   | 752°F (400°C)              | K                 |
| TS-SL01.5-K  | Spring-Loaded | 1.5 mm   | 1562°F (850°C)             | K                 |
| TS-PF03-K    | Press Fit     | 3.0 mm   | 400°F (204°C)              | K                 |

Data sourced from:[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[11\]](#)

## Experimental Protocols

The successful acquisition of meaningful in-mold data relies on the proper execution of experimental protocols, from sensor installation to data analysis.

### Sensor Installation Protocol

Proper sensor installation is critical to ensure accurate and repeatable data. The general steps are outlined below, but it is crucial to consult the specific installation manual for each sensor model.

- **Sensor Location Strategy:** The placement of the sensor within the mold is paramount. For process monitoring, placing the sensor at the end-of-cavity is often ideal. For process control, a position near the gate is typically preferred to monitor the packing phase.[\[12\]](#) The goal is to place the sensor in a location that is sensitive to the process variations you intend to detect and control.
- **Machining the Sensor Pocket:** The mold must be precisely machined to accommodate the sensor. For button-style sensors, this involves creating a pocket for the sensor to sit in, ensuring it is flush with the surrounding surface.[\[1\]](#)[\[13\]](#) For flush-mount sensors, a hole is drilled directly into the cavity wall. Adherence to the specified tolerances is critical to avoid sensor damage and ensure accurate readings.[\[13\]](#)

- **Sensor Installation and Cable Routing:** The sensor is placed in the machined pocket. For button-style sensors, it is crucial to ensure that the ejector pin sits squarely on the sensor nub.[\[14\]](#) The sensor cable must be carefully routed through channels in the mold to protect it from damage.[\[14\]](#)
- **Connection to Data Acquisition System:** The sensor cable is connected to a signal conditioner and then to the eDART system.[\[1\]](#) For multi-channel systems, a junction box is used to connect multiple sensors.[\[2\]](#)

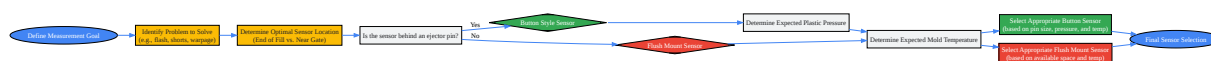
## Data Acquisition Protocol with the eDART System

The eDART system is the central hub for collecting, analyzing, and storing data from the in-mold sensors.[\[15\]](#)[\[16\]](#)

- **Job Setup:** In the eDART software, a new job is created. This involves inputting information about the mold, machine, and material. The pin surface area must be entered correctly for the system to convert the force measured by the sensor into pressure.[\[1\]](#)
- **Sensor Configuration:** The eDART system automatically recognizes Lynx sensors.[\[16\]](#) The user assigns each sensor to its corresponding location in the mold.
- **Data Extraction and Analysis:** The eDART system captures data for every molding cycle. This data can be viewed in real-time as pressure and temperature curves. The eDART Data Extractor software can be used to download cycle and summary data for further analysis.[\[17\]](#) The data is typically exported in a .ph2 format, which can be converted to JSON files for integration with other systems.[\[18\]](#)

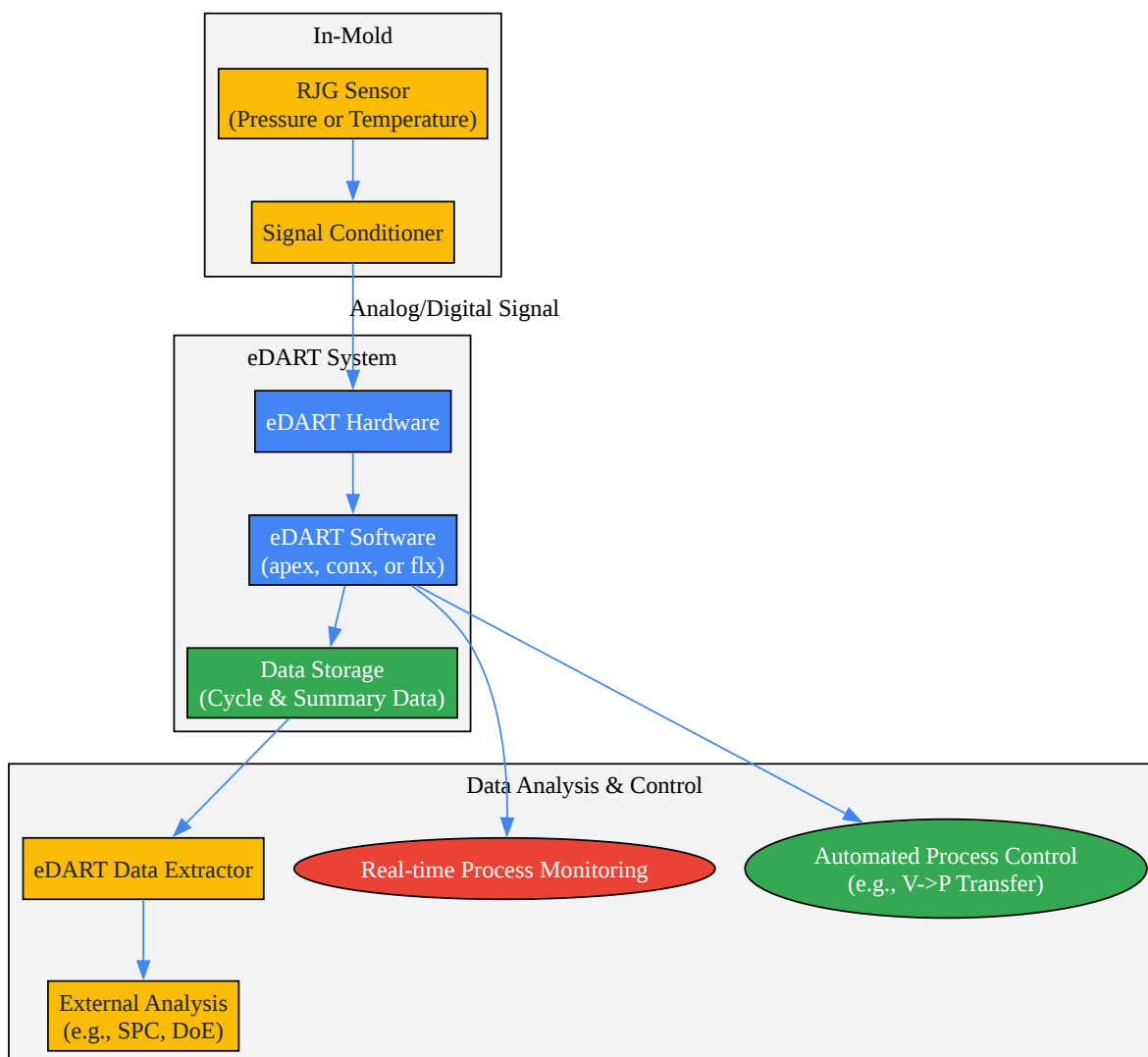
## Visualizing Workflows and Logical Relationships

Diagrams created using the DOT language provide a clear visual representation of key processes and decision-making workflows.



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Caption: Sensor selection workflow based on application requirements.



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Caption: Data flow from in-mold sensor to analysis and control.

## Conclusion

RJG's in-mold sensors, integrated with the eDART system, provide an indispensable toolkit for researchers, scientists, and drug development professionals involved in injection molding. By enabling the direct measurement of cavity pressure and temperature, this technology facilitates a deeper understanding of the molding process, leading to enhanced part quality, improved process consistency, and reduced development timelines. The detailed technical specifications and experimental protocols outlined in this guide serve as a foundational resource for the effective implementation of in-mold data acquisition strategies. The ability to "see" inside the mold empowers users to move from a reactive to a proactive approach to quality control, which is critical in the development and manufacturing of high-precision products.

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